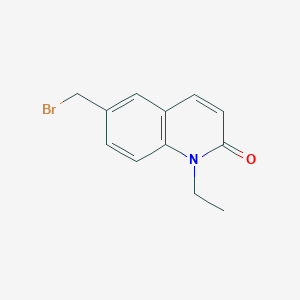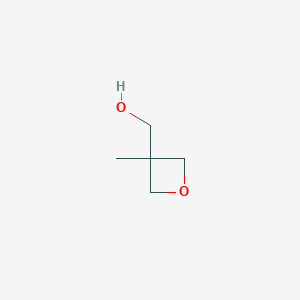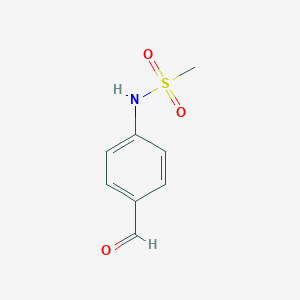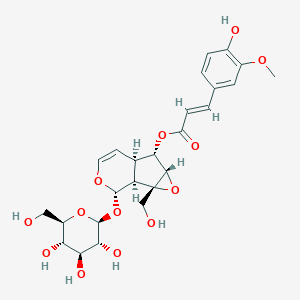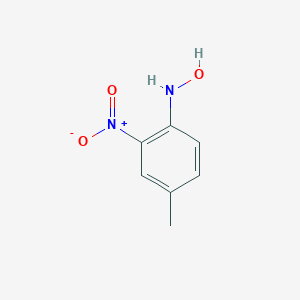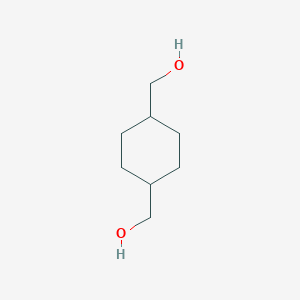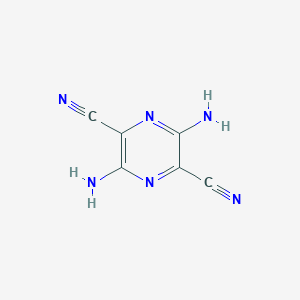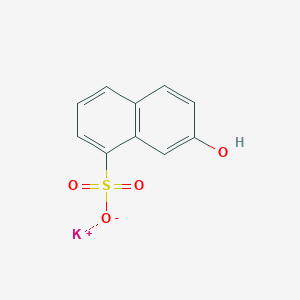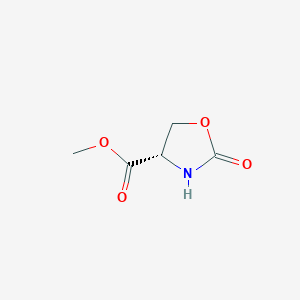
methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate
Vue d'ensemble
Description
Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MOC or MOC-4, and it has a molecular formula of C6H9NO4.
Applications De Recherche Scientifique
Pseudopeptide Foldamers
Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate has been used as a building block for pseudopeptide foldamers. These foldamers, showing poly(L-Pro)n II like helical conformation, are stabilized by intramolecular hydrogen bonds and offer robust templates for various applications (Tomasini et al., 2003).
Hydrogen Bonds and π-π Stacking Interactions
This compound is also involved in the study of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, which are essential in the crystal structures of oxazolidinecarbohydrazides (Nogueira et al., 2015).
Synthesis and Structural Characterization
This compound plays a significant role in the synthesis and structural characterization of novel complexes, such as copper(II) dichloride and ruthenium(III) trichloride complexes (Tsuno et al., 2012).
Hydroformylation
It's used in hydroformylation processes, serving as a precursor for the synthesis of important intermediates for homochiral amino acid derivatives (Kollár & Sándor, 1993).
Optical Resolution of Carboxylic and Amino Acids
The compound is instrumental in the optical resolution of racemic carboxylic and amino acids, showcasing its importance in analytical separations (Nagao et al., 1985).
Chiral Dirhodium Catalysts
It also finds application in the design and synthesis of chiral dirhodium catalysts for asymmetric aziridination and cyclopropanation reactions (Kang et al., 2015).
Propriétés
IUPAC Name |
methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIWTVKXOORXAZ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate in the context of the research presented?
A1: this compound serves as a chiral ligand in the synthesis of dirhodium(II) tetrakis[methyl 2-oxooxazolidine-4(S)-carboxylate] []. This complex, denoted as Rh2(4S-MEOX)4, is a catalyst for the decomposition of stabilized diazo species and diazomalonate esters []. The use of the (4S)-enantiomer of the ligand results in a complex with specific stereochemical properties, which can influence the stereoselectivity of catalyzed reactions.
Q2: What structural information is available for the dirhodium(II) complex containing this compound?
A2: The research provides the following structural information for the dirhodium(II) complex:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

